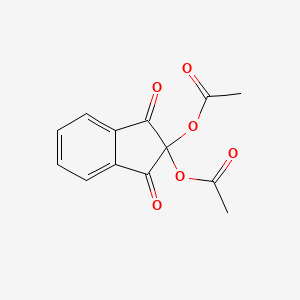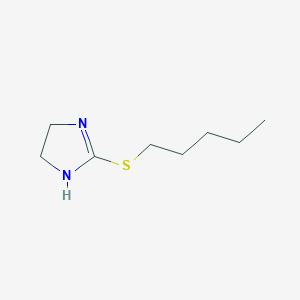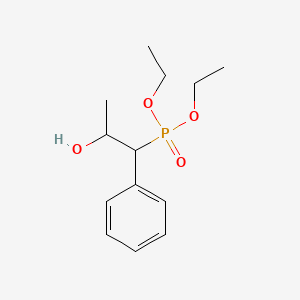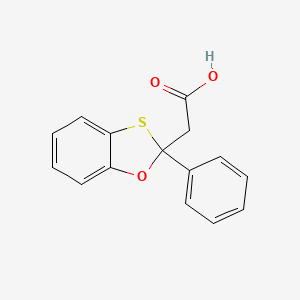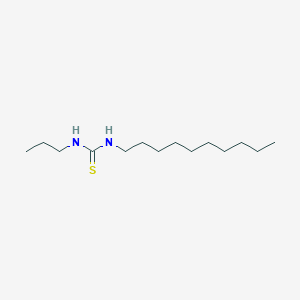
Deca-1,8-dien-3-yn-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deca-1,8-dien-3-yn-5-ol is an organic compound with a unique structure characterized by the presence of both double and triple bonds, as well as a hydroxyl group. This compound is also known by other names such as Deca-4,8-dienol, 1-ethynyl-1,5,9-trimethyl- and Dehydronerolidol . It has a molecular formula of C15H24O and a molecular weight of 220.3505 .
Métodos De Preparación
The synthesis of Deca-1,8-dien-3-yn-5-ol involves several steps and can be achieved through various synthetic routes. One common method involves the use of multi-step manipulations starting from readily available materials. The final step often requires the use of reducing agents such as lithium aluminum hydride (LiAlH4) or methyl lithium (MeLi) . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Análisis De Reacciones Químicas
Deca-1,8-dien-3-yn-5-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alkanes or alcohols .
Aplicaciones Científicas De Investigación
Deca-1,8-dien-3-yn-5-ol has several scientific research applications across various fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential biological activities and therapeutic properties. In the industry, it can be used in the production of fragrances and flavors due to its unique odor properties .
Mecanismo De Acción
The mechanism of action of Deca-1,8-dien-3-yn-5-ol involves its interaction with specific molecular targets and pathways. The presence of multiple double and triple bonds, as well as the hydroxyl group, allows it to participate in various chemical reactions and interactions. These interactions can affect biological processes and pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Deca-1,8-dien-3-yn-5-ol can be compared with other similar compounds such as 6,10-Dodecadien-1-yn-3-ol, 3,7,11-trimethyl- and other conjugated dienes. These compounds share similar structural features, such as the presence of multiple double and triple bonds, but differ in their specific arrangements and functional groups. The uniqueness of this compound lies in its specific combination of double and triple bonds along with the hydroxyl group, which gives it distinct chemical and physical properties .
Propiedades
Número CAS |
62400-64-0 |
|---|---|
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
deca-1,8-dien-3-yn-5-ol |
InChI |
InChI=1S/C10H14O/c1-3-5-7-9-10(11)8-6-4-2/h3-5,10-11H,2,7,9H2,1H3 |
Clave InChI |
ISHQNITYMRZIAV-UHFFFAOYSA-N |
SMILES canónico |
CC=CCCC(C#CC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


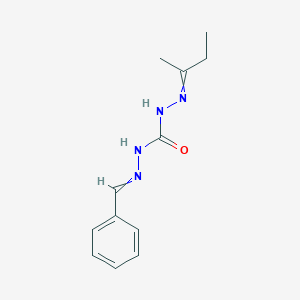
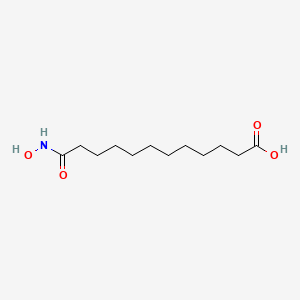
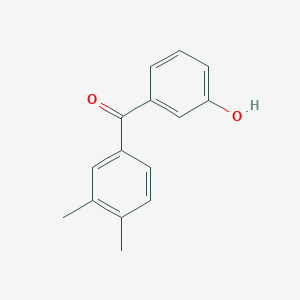
![{[4-(2-Nitroethenyl)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14516484.png)
![3,6,9,12-Tetraoxa-16-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione, 15,17-dimethyl-](/img/structure/B14516489.png)
![4-{2-[4-(Heptyloxy)phenyl]prop-1-EN-1-YL}benzonitrile](/img/structure/B14516491.png)
